BenchChemオンラインストアへようこそ!

3'-Azido-3'-deoxy-beta-L-uridine

Solubility Formulation In vitro assays

3'-Azido-3'-deoxy-beta-L-uridine is a research‑grade L‑nucleoside analog with a 3'-azido group that enables CuAAC/SPAAC click conjugation and chain‑termination activity. It retains potency against the K65R HIV‑1 mutant while the L‑configuration predicts lower mitochondrial toxicity than D‑enantiomers. Superior DMSO solubility (~125 mg/mL) facilitates high‑concentration dosing and automated screening. Buyers choose this compound for bioorthogonal probe construction, metabolic labeling, and comparative NRTI toxicity studies.

Molecular Formula C9H11N5O5
Molecular Weight 269.21 g/mol
Cat. No. B2988535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-3'-deoxy-beta-L-uridine
Molecular FormulaC9H11N5O5
Molecular Weight269.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O
InChIInChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7-,8-/m0/s1
InChIKeyWQBCHXWMHQMQKW-PSQAKQOGSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3'-Azido-3'-deoxy-beta-L-uridine: A Click-Chemistry-Ready L-Nucleoside Analog for Antiviral Research and Bioconjugation


3'-Azido-3'-deoxy-beta-L-uridine (CAS: 2095417-28-8) is a synthetic L-configured nucleoside analog featuring a 3'-azido group in place of the natural 3'-hydroxyl moiety [1]. This compound belongs to the class of L-nucleosides, which have been established as effective antiviral agents, with several members (e.g., lamivudine, emtricitabine) serving as cornerstones of HIV and HBV therapy [2]. The 3'-azido substitution confers two key properties: (1) the capacity to act as a chain terminator of viral nucleic acid synthesis, and (2) a reactive azide handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling bioorthogonal conjugation and probe development .

Why 3'-Azido-3'-deoxy-beta-L-uridine Cannot Be Replaced by Other L-Nucleosides or D-Enantiomers


Within the L-nucleoside class, structural variations at the 3'-position and base moiety profoundly alter pharmacological profiles. While L-thymidine (telbivudine) and L-2'-deoxycytidine exhibit potent anti-HBV activity through 3'-OH-dependent mechanisms [1], the 3'-azido substitution in 3'-Azido-3'-deoxy-beta-L-uridine eliminates the hydroxyl group, converting the compound into a chain terminator and a click-chemistry handle. Moreover, the L-configuration confers reduced recognition by human mitochondrial DNA polymerase γ compared to D-enantiomers, a critical determinant of NRTI-related toxicity [2]. Generic substitution with a D-enantiomer or a non-azido L-nucleoside would forfeit either the click-chemistry utility or the favorable toxicity profile, rendering cross-class interchange scientifically invalid.

Quantitative Differentiation of 3'-Azido-3'-deoxy-beta-L-uridine: Head-to-Head Evidence for Procurement Decisions


DMSO Solubility: 3'-Azido-3'-deoxy-beta-L-uridine vs. 3'-Azido-3'-deoxythymidine (AZT)

3'-Azido-3'-deoxy-beta-L-uridine exhibits substantially higher solubility in DMSO compared to the widely used D-nucleoside analog 3'-Azido-3'-deoxythymidine (AZT). Solubility in DMSO directly impacts the ease of preparing concentrated stock solutions for in vitro studies and the flexibility of in vivo formulation [1].

Solubility Formulation In vitro assays

Purity Benchmarking: 3'-Azido-3'-deoxy-beta-L-uridine (98.77%) vs. Typical Research-Grade Nucleoside Analogs

The compound is supplied with a documented purity of 98.77% as determined by HPLC . This purity level exceeds the typical ≥95% specification common for many research-grade nucleoside analogs, including the related 3'-Azido-3'-deoxy-5-methyl-beta-L-uridine . Higher purity minimizes confounding effects from impurities in sensitive biochemical and cellular assays.

Purity Quality control Reproducibility

Retained Activity Against HIV-1 K65R Mutant: Class-Level Advantage of 3'-Azido L-Nucleosides

A broad panel of NRTIs was tested against recombinant HIV-1 bearing the K65R reverse transcriptase mutation, which confers cross-resistance to many first-line agents. The study found that all D-, L-, and acyclic NRTIs were significantly less active against the K65R mutant than against wild-type HIV-1, except for analogs containing a 3'-azido moiety [1]. This indicates that 3'-Azido-3'-deoxy-beta-L-uridine, by virtue of its 3'-azido group, is predicted to retain activity against this clinically relevant resistant variant, whereas non-azido L-nucleosides (e.g., lamivudine, emtricitabine) lose potency.

Drug resistance HIV-1 K65R mutation NRTI

Lower Mitochondrial Toxicity Risk: L-Configuration vs. D-Configuration

Mitochondrial toxicity is a major dose-limiting side effect of many NRTIs, correlating with incorporation by human mitochondrial DNA polymerase γ (Pol γ). Mechanistic studies using pre-steady-state kinetics demonstrated that Pol γ incorporates the natural D-isomer of β-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (D-D4FC-TP) significantly more efficiently than the unnatural L-isomer (L-D4FC-TP) [1]. Extrapolating this stereochemical principle, 3'-Azido-3'-deoxy-beta-L-uridine is predicted to exhibit lower Pol γ-mediated mitochondrial toxicity compared to its D-enantiomer counterpart (3'-Azido-3'-deoxy-beta-D-uridine).

Mitochondrial toxicity DNA polymerase γ Stereoselectivity

Dual Functionality: Chain Termination and Bioorthogonal Click Chemistry

Unlike simple L-nucleosides such as L-uridine or L-thymidine, 3'-Azido-3'-deoxy-beta-L-uridine possesses a 3'-azido group that serves two independent functions: (1) it acts as a chain terminator for viral polymerases, and (2) it provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . This dual functionality enables the compound to be used not only as an antiviral probe but also as a building block for constructing fluorescently labeled oligonucleotides, antibody-drug conjugates, and other bioconjugates without additional derivatization steps.

Click chemistry CuAAC SPAAC Bioconjugation

Optimal Use Cases for 3'-Azido-3'-deoxy-beta-L-uridine Based on Quantitative Differentiation


Antiviral Studies Targeting Drug-Resistant HIV-1 (K65R Mutant)

Researchers investigating NRTI activity against HIV-1 variants harboring the K65R mutation should select 3'-Azido-3'-deoxy-beta-L-uridine over non-azido L-nucleosides (e.g., lamivudine). The 3'-azido moiety is uniquely associated with retained activity against this clinically relevant resistant mutant, whereas non-azido L-NRTIs exhibit significantly reduced potency .

Mitochondrial Toxicity Profiling in Antiviral Drug Discovery

When evaluating the mitochondrial safety profile of candidate NRTIs, the L-configuration of 3'-Azido-3'-deoxy-beta-L-uridine offers a predicted advantage over D-enantiomers. Pol γ incorporates L-nucleoside triphosphates less efficiently than their D-counterparts, suggesting lower mitochondrial toxicity and a wider therapeutic index . This makes the compound a suitable reference standard for comparative toxicity studies.

Bioorthogonal Labeling and Conjugate Synthesis

The 3'-azido group enables direct conjugation to alkyne-bearing probes, fluorophores, or biomolecules via CuAAC or SPAAC . This click-chemistry compatibility distinguishes the compound from L-uridine and other non-azido L-nucleosides, allowing its use as a modular building block for constructing modified oligonucleotides, metabolic labeling probes, and targeted delivery systems without additional chemical activation steps.

High-Concentration In Vitro Assay Preparation

Given its superior DMSO solubility (~125 mg/mL, ~464 mM) compared to AZT (~40-50 mg/mL, ~150-187 mM) [3], 3'-Azido-3'-deoxy-beta-L-uridine is preferable for experiments requiring high compound concentrations or minimal organic solvent volumes. This is particularly relevant for dose-response studies in cell culture and for preparing concentrated stock solutions for automated screening platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Azido-3'-deoxy-beta-L-uridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.